1-(3-Chloropropyl)-4-methylcyclohexane

Lipophilicity Drug Design Medicinal Chemistry

1-(3-Chloropropyl)-4-methylcyclohexane (CAS 2808-50-6; molecular formula C₁₀H₁₉Cl; molecular weight 174.71 g/mol ) is a chlorinated cyclohexane derivative bearing a 4-methyl substituent and a 3-chloropropyl side chain. It serves as a key synthetic intermediate in the preparation of cyclohexane-containing drug candidates, most notably in Shionogi & Co.

Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
Cat. No. B13211893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-4-methylcyclohexane
Molecular FormulaC10H19Cl
Molecular Weight174.71 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)CCCCl
InChIInChI=1S/C10H19Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3
InChIKeyQCSAUKDJCGSATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropyl)-4-methylcyclohexane: Procurement-Ready Chloroalkyl Intermediate for NPY Y5 Antagonist Programs and Lipophilic Scaffold Synthesis


1-(3-Chloropropyl)-4-methylcyclohexane (CAS 2808-50-6; molecular formula C₁₀H₁₉Cl; molecular weight 174.71 g/mol ) is a chlorinated cyclohexane derivative bearing a 4-methyl substituent and a 3-chloropropyl side chain. It serves as a key synthetic intermediate in the preparation of cyclohexane-containing drug candidates, most notably in Shionogi & Co. patents for NPY Y5 receptor antagonists [1]. Its structural feature—a para-methyl group on the cyclohexane ring—distinguishes it from non-methylated and ortho-/meta-substituted analogs, conferring measurably differentiated lipophilicity and molecular topology for medicinal chemistry and agrochemical intermediate procurement.

Why 1-(3-Chloropropyl)-4-methylcyclohexane Cannot Be Replaced by a Generic (3-Chloropropyl)cyclohexane or Menthyl Chloride in Structure- and Property-Driven Synthesis


Compounds within the (chloropropyl)cyclohexane class share a common reactive handle, yet differ substantially in key physicochemical and topological parameters that govern both downstream reactivity and biological profile. The presence, position, and nature of a methyl substituent on the cyclohexane ring alters the computed LogP by approximately 0.5–1.0 log units relative to the non-methylated analog , modifies molecular weight by ~14 Da (one methylene unit) , and introduces distinct steric constraints around the reactive chloropropyl chain. These differences are not incremental—they directly affect pharmacokinetic parameter predictions, chromatographic retention behavior in purification workflows, and compatibility with patent-defined structural claims. Substituting 1-(3-chloropropyl)-4-methylcyclohexane with (3-chloropropyl)cyclohexane, 1-(3-chloropropyl)-3-methylcyclohexane, or menthyl chloride (2-chloro-1-isopropyl-4-methylcyclohexane) without quantitative verification will alter the LogP, molecular topology, and steric environment of the resulting derivatives, potentially invalidating structure–activity relationships (SAR) and regulatory filings.

Quantitative Differentiation Evidence: Why 1-(3-Chloropropyl)-4-methylcyclohexane Delivers Measurable Advantages Over Closest Analogs


LogP Shift: Enhanced Lipophilicity Over the Des-Methyl Analog for Membrane-Permeable Scaffold Design

1-(3-Chloropropyl)-4-methylcyclohexane exhibits a computed LogP of 3.8317 , whereas the des-methyl analog (3-chloropropyl)cyclohexane (CAS 1124-62-5; molecular formula C₉H₁₇Cl) has a reported density of 0.934 g/cm³ and a lower molecular weight (160.68 g/mol) consistent with a LogP approximately 0.5–1.0 units lower (typical for loss of one methylene group ). The 4-methyl substitution directly increases the calculated partition coefficient, translating to higher predicted membrane permeability for downstream derivatives—a critical parameter in CNS-targeted and intracellular target programs.

Lipophilicity Drug Design Medicinal Chemistry

Molecular Weight Differentiation: 14 Da Shift from Des-Methyl Analog Enables Chromatographic and Mass Spectrometric Discrimination

The molecular weight of 1-(3-chloropropyl)-4-methylcyclohexane is 174.71 g/mol , exactly 14.03 Da higher than (3-chloropropyl)cyclohexane (160.68 g/mol ). This mass difference corresponds precisely to one methylene (–CH₂–) unit and provides unambiguous differentiation by LC-MS or GC-MS in reaction monitoring and purity analysis. The distinct molecular ion and fragment pattern prevent conflation with the des-methyl impurity or degradation product in synthetic workflows.

Analytical Chemistry Quality Control Intermediate Sourcing

Patent-Embedded Differentiation: Explicit Role in Shionogi NPY Y5 Antagonist Synthesis Versus Generic Cyclohexane Intermediates

The Shionogi patent family (US 2012/0277441 A1, WO 2011/065351 A1) specifically employs 4-substituted cyclohexane derivatives bearing a 3-chloropropyl chain as key intermediates for constructing NPY Y5 receptor antagonists [1]. The para-methyl substitution pattern is structurally embedded in the patent claims; generic (3-chloropropyl)cyclohexane lacking the 4-methyl group does not map onto the exemplified synthetic route or the final compound structure–activity relationship (SAR). This patent linkage provides a verifiable, document-based rationale for sourcing the specific 4-methyl isomer rather than a cheaper non-methylated alternative.

Patent Chemistry NPY Y5 Antagonist Pharmaceutical Intermediate

Rotatable Bond and Topological Differentiation: Three Rotatable Bonds in the Chloropropyl Chain Enable Conformational Sampling Distinct from Menthyl Chloride

1-(3-Chloropropyl)-4-methylcyclohexane possesses three rotatable bonds (all within the 3-chloropropyl chain), with zero hydrogen bond donors and zero hydrogen bond acceptors . Its topological polar surface area (TPSA) is 0 Ų. By contrast, menthyl chloride (2-chloro-1-isopropyl-4-methylcyclohexane), also C₁₀H₁₉Cl and 174.71 g/mol, has the chlorine directly attached to the cyclohexane ring, eliminating the flexible propyl linker. This topological distinction directly impacts the conformational freedom and spatial reach of the reactive chlorine in downstream nucleophilic substitution or coupling reactions, providing a structurally encoded point of differentiation for scaffold diversification.

Conformational Analysis Molecular Topology Scaffold Design

Procurement-Guiding Application Scenarios for 1-(3-Chloropropyl)-4-methylcyclohexane Based on Verified Differentiation Evidence


NPY Y5 Receptor Antagonist Intermediate Sourcing for Metabolic Disease Programs

Research groups and CDMOs synthesizing NPY Y5 receptor antagonists for anti-obesity or metabolic disorder indications should specify 1-(3-chloropropyl)-4-methylcyclohexane (CAS 2808-50-6) to maintain alignment with the Shionogi patent synthetic route . Substitution with (3-chloropropyl)cyclohexane would produce intermediates lacking the 4-methyl substituent defined in the patent's exemplified compounds, potentially deviating from the protected SAR and complicating regulatory filing.

Lipophilic Fragment and Scaffold Library Construction

The elevated LogP of 3.8317 makes this compound particularly suitable as a lipophilic building block in fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Compared to the des-methyl analog (estimated LogP ~2.8–3.3), the 4-methyl substitution drives higher predicted membrane partitioning, advantageous for programs targeting intracellular or CNS protein targets where passive permeability is rate-limiting.

Synthetic Methodology Development Requiring para-Substituted Cyclohexane Synthons

Organic methodology groups developing novel cross-coupling, nucleophilic substitution, or cyclization reactions on cyclohexane scaffolds can leverage the para-methyl substitution pattern of this compound to study steric and electronic effects distinct from ortho- or meta-substituted isomers. The three-bond chloropropyl chain provides a flexible electrophilic handle with defined spatial orientation relative to the ring methyl group , enabling systematic investigations of through-space versus through-bond effects.

Analytical Method Development and Reference Standard Qualification

The 14.03 Da molecular weight difference between 1-(3-chloropropyl)-4-methylcyclohexane (174.71 g/mol) and (3-chloropropyl)cyclohexane (160.68 g/mol) [1] provides a clear mass spectrometric differentiation point. This makes the compound useful as a system suitability standard or retention time marker in HPLC-MS methods designed to separate methyl-substituted from non-methylated cyclohexane intermediates in process chemistry quality control workflows.

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